N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide
Description
N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring. The (2Z)-configuration indicates the stereochemistry of the imine group, which is critical for its molecular interactions. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors involved in inflammation or microbial pathogenesis.
Properties
IUPAC Name |
N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c1-3-9-18-14-10(2)5-4-6-12(14)24-16(18)17-15(20)11-7-8-13(23-11)19(21)22/h1,4-8H,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIWYFSXZZIWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a benzothiazole moiety fused with a nitrofuran and an amide group. Its molecular formula is with a molecular weight of approximately 351.38 g/mol. The presence of the nitro group enhances its electron-withdrawing properties, which may influence its reactivity and interactions with biological targets.
Table 1: Structural Features
| Component | Description |
|---|---|
| Benzothiazole | Aromatic ring contributing to biological activity |
| Nitro Group | Enhances electron-withdrawing capabilities |
| Amide Group | Potential for hydrolysis and coupling reactions |
| Propyne Group | Engages in alkyne-specific reactions |
Antimicrobial Properties
Research indicates that compounds with benzothiazole and nitrofuran structures exhibit significant antimicrobial activity. Studies have shown that derivatives similar to this compound possess broad-spectrum antimicrobial effects against various pathogens .
Antitumor Activity
The compound has also demonstrated promising antitumor properties. In vitro studies have reported that related benzothiazole derivatives exhibit cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The mechanism of action often involves the inhibition of key cellular pathways such as PI3K and mTOR, which are crucial for tumor growth and survival .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity through competitive or allosteric mechanisms.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Some studies suggest that these compounds can disrupt the cell cycle in cancer cells, preventing proliferation .
Table 2: Biological Activities Summary
Case Study 1: Antitumor Evaluation
In a study evaluating the antitumor effects of similar benzothiazole derivatives, researchers found that compounds exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 μM to 93.3 μM across different cancer cell lines. Notably, one derivative showed selective toxicity towards non-small cell lung cancer cells with a GI50 value of 21.5 μM .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of benzothiazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating potential for development as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzothiazole/Thiazole Family
The compound shares structural motifs with several benzothiazole and thiazole derivatives documented in the literature. Key comparisons include:
Key Comparative Insights
Electronic Effects: The 5-nitrofuran group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to electrophilic pockets in biological targets compared to the 4-nitrophenyl group in or the acetyl group in .
Stereochemical Considerations :
- The (2Z)-configuration of the imine group is shared with compound , which also exhibits a planar hydrazinecarbothioamide moiety. This geometry is critical for maintaining π-conjugation and stabilizing molecular interactions .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous benzothiazoles, such as acid-catalyzed condensations (e.g., HCl in ethanol, as in ). However, the propynyl group may require specialized handling due to its reactivity.
The dihydrobenzothiazole core resembles kinase inhibitors, implying possible enzyme-targeting applications .
Q & A
Q. What are the key synthetic pathways for synthesizing N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:
Benzothiazole Ring Formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions .
Substituent Introduction : The prop-2-yn-1-yl group is introduced via nucleophilic substitution or coupling reactions (e.g., Sonogashira coupling for alkynyl groups) under inert atmospheres .
Carboxamide Coupling : The 5-nitrofuran-2-carboxamide moiety is attached using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DCM .
Critical Parameters: Reaction temperature (60–80°C), solvent choice (DMF for polar intermediates), and catalyst selection (Pd for cross-coupling) significantly impact yield and purity .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms regiochemistry (e.g., Z-configuration of the benzothiazole-imine bond) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and ensures >95% purity by quantifying unreacted intermediates .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₂N₄O₄S₂) and detects isotopic patterns .
- X-ray Crystallography : SHELX/ORTEP-3 software resolves crystal structures, confirming stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzothiazole derivatives?
- Methodological Answer : Discrepancies often arise from:
- Substituent Effects : Minor structural variations (e.g., nitro vs. methoxy groups) alter binding affinities. Use comparative QSAR models to correlate substituent electronic properties (Hammett constants) with activity .
- Assay Variability : Standardize bioassays (e.g., enzyme inhibition IC₅₀) across labs. Validate via positive controls (e.g., known kinase inhibitors) and replicate under identical conditions (pH, temperature) .
- Metabolic Stability : Assess compound stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic artifacts .
Q. What strategies optimize regioselective modifications of the benzothiazole core for enhanced bioactivity?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., sulfonyl) to functionalize specific positions on the benzothiazole ring .
- Protecting Group Strategies : Temporarily block reactive sites (e.g., nitro groups) during alkynylation to prevent side reactions .
- Computational Guidance : DFT calculations (Gaussian 09) predict electrophilic/nucleophilic regions, guiding substitution sites for maximal target interaction .
Q. How can computational tools elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding poses with target proteins (e.g., kinases) using crystal structures from the PDB .
- Molecular Dynamics (GROMACS) : Analyze binding stability over 100-ns trajectories, focusing on hydrogen bonds and hydrophobic contacts .
- Pharmacophore Modeling (MOE) : Identify critical interaction motifs (e.g., nitro group’s role in electron-deficient binding pockets) .
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly across studies for benzothiazole-carboxamide derivatives?
- Methodological Answer : Yield discrepancies (e.g., 40% vs. 70%) are attributed to:
- Catalyst Efficiency : Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ in cross-coupling reactions impacts reaction kinetics .
- Purification Methods : Column chromatography (silica vs. C18) affects recovery of polar intermediates .
- Side Reactions : Competing pathways (e.g., alkyne dimerization) are minimized via low-temperature (<0°C) protocols .
Research Gaps and Future Directions
- Crystallographic Data : Limited high-resolution structures of the compound limit target-binding insights. Prioritize single-crystal growth for SHELX refinement .
- In Vivo Studies : Most data are in vitro; evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models .
- Toxicological Profiling : Assess off-target effects via proteome-wide affinity assays (e.g., thermal shift assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
